5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzylideneamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with thiosemicarbazide to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics and antifungal drugs.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Bromophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methylphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties to the compound. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it more effective in its applications compared to its chlorinated, brominated, or methylated analogs.
Properties
CAS No. |
676645-65-1 |
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Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-5-4-6-12(9-11)10-18-21-15(19-20-16(21)22)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
NAXPPNXDAMQARB-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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